2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one
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Overview
Description
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with a chloro group and a nitrophenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 2-chlorocyclohex-2-en-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro-substituted cyclohexenone oxides.
Reduction: Formation of nitro-substituted cyclohexenone amines or alcohols.
Substitution: Formation of amino or thio-substituted cyclohexenones.
Scientific Research Applications
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-((4-methylphenyl)amino)cyclohex-2-EN-1-one
- 2-Chloro-3-((4-aminophenyl)amino)cyclohex-2-EN-1-one
- 2-Chloro-3-((4-fluorophenyl)amino)cyclohex-2-EN-1-one
Uniqueness
2-Chloro-3-((4-nitrophenyl)amino)cyclohex-2-EN-1-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring specific reactivity patterns and in applications where the nitro group can enhance biological activity .
Properties
IUPAC Name |
2-chloro-3-(4-nitroanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c13-12-10(2-1-3-11(12)16)14-8-4-6-9(7-5-8)15(17)18/h4-7,14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKECZVKFNFHGST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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